molecular formula C38H49Cl2N3O2Ru B6289986 Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr CAS No. 2097273-88-4

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr

Cat. No.: B6289986
CAS No.: 2097273-88-4
M. Wt: 751.8 g/mol
InChI Key: IJGFNGZGRUSZKX-UHFFFAOYSA-L
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Description

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in olefin metathesis, a process that involves the redistribution of alkene fragments. This compound is characterized by its stability and efficiency, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr typically involves the reaction of a ruthenium precursor with the appropriate ligands. The process can be summarized as follows:

    Preparation of the Ruthenium Precursor: The ruthenium precursor, often ruthenium trichloride, is dissolved in a suitable solvent such as dichloromethane.

    Ligand Addition: The ligands, including 1,3-di-i-propylphenylimidazolidin-2-ylidene and 2-[(ethoxy-2-oxoethylidene)amino]benzylidene, are added to the solution.

    Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete ligand exchange and formation of the desired complex.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr primarily undergoes the following types of reactions:

    Olefin Metathesis: This compound is a highly effective catalyst for olefin metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization.

    Substitution Reactions: It can participate in ligand substitution reactions, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include alkenes, alkynes, and various organic substrates.

    Conditions: Reactions are typically conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used.

Major Products

The major products formed from reactions involving this compound depend on the specific type of reaction. For example, in olefin metathesis, the products are often cyclic alkenes or polymers, while in substitution reactions, the products are new ruthenium complexes with different ligands.

Scientific Research Applications

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr has a wide range of scientific research applications:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through olefin metathesis.

    Biology: Researchers use this compound to study the mechanisms of metathesis reactions and to develop new synthetic pathways for biologically active molecules.

    Medicine: The compound’s catalytic properties are explored in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of polymers, fine chemicals, and specialty materials due to its efficiency and selectivity in catalysis.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(benzylidene)ruthenium(II): Another ruthenium-based catalyst with similar applications in olefin metathesis.

    Dichloro(1,3-dimesitylimidazolidin-2-ylidene)(benzylidene)ruthenium(II): Known for its high stability and efficiency in metathesis reactions.

Uniqueness

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr is unique due to its specific ligand structure, which provides enhanced stability and selectivity in catalytic reactions. The presence of the 1,3-di-i-propylphenylimidazolidin-2-ylidene ligand contributes to its robustness and effectiveness in various metathesis processes.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[[2-[(2-ethoxy-2-oxoethylidene)amino]phenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C11H11NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-14-11(13)8-12-10-7-5-4-6-9(10)2;;;/h9-14,18-21H,15-16H2,1-8H3;2,4-8H,3H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGFNGZGRUSZKX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC1=CC=CC=C1C=[Ru](Cl)Cl.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49Cl2N3O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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